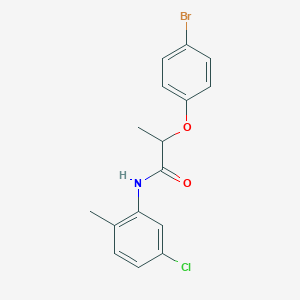
4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate
Vue d'ensemble
Description
4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate involves its ability to selectively target specific cells or tissues in the body. The compound can bind to specific receptors on the surface of cells, allowing it to enter the cell and deliver drugs or other substances to the target site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate depend on its specific application. In drug delivery, it can enhance the efficacy of drugs by delivering them directly to the target site, reducing the risk of side effects. In cancer therapy, it can selectively target cancer cells, reducing the risk of damage to healthy cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate in lab experiments is its ability to selectively target specific cells or tissues. This allows for more precise experimentation and reduces the risk of unwanted side effects. However, the compound can be challenging to synthesize, and its use in lab experiments may be limited by its cost and availability.
Orientations Futures
There are several potential future directions for the use of 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate in scientific research. One direction is the development of new drug delivery systems that use the compound as a carrier for delivering drugs to specific target sites. Another direction is the use of the compound in cancer therapy, where it can be used to selectively target cancer cells and reduce the risk of damage to healthy cells. Additionally, further research is needed to explore the potential applications of the compound in other fields, such as biotechnology and nanotechnology.
Conclusion:
In conclusion, 4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate is a chemical compound that has significant potential in scientific research. Its ability to selectively target specific cells or tissues makes it a promising candidate for drug delivery and cancer therapy. However, its use in lab experiments may be limited by its cost and availability, and further research is needed to explore its potential applications in other fields.
Applications De Recherche Scientifique
4-(4-nitrophenoxy)benzyl N-(4-methylbenzoyl)glycylglycinate has been extensively studied for its potential applications in scientific research. One of the primary applications is in the field of drug delivery, where it can be used as a carrier for delivering drugs to specific target sites in the body. It has also been studied for its potential use in cancer therapy, where it can be used to target cancer cells selectively.
Propriétés
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]methyl 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7/c1-17-2-6-19(7-3-17)25(31)27-14-23(29)26-15-24(30)34-16-18-4-10-21(11-5-18)35-22-12-8-20(9-13-22)28(32)33/h2-13H,14-16H2,1H3,(H,26,29)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQSFCRUOFXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-[6-(4-morpholinyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4111356.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide](/img/structure/B4111361.png)
![2-(4-methylphenoxy)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4111379.png)
![methyl 2-{[2-(4-bromophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4111381.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4111385.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4111390.png)
![6'-amino-7-bromo-3',5-dimethyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4111397.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4111402.png)
![methyl N-[(3-phenyl-1-adamantyl)acetyl]alaninate](/img/structure/B4111406.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4111411.png)


![3-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B4111436.png)